REACTION_CXSMILES
|
COC1C=CC(CN2CCN(C)CC2)=CC=1N.[NH2:18][C:19]1[CH:20]=[C:21]([C:27]([N:29]2[CH2:34][CH2:33][O:32][CH2:31][CH2:30]2)=O)[CH:22]=[CH:23][C:24]=1[O:25][CH3:26]>>[CH3:26][O:25][C:24]1[CH:23]=[CH:22][C:21]([CH2:27][N:29]2[CH2:34][CH2:33][O:32][CH2:31][CH2:30]2)=[CH:20][C:19]=1[NH2:18]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
COC1=C(C=C(C=C1)CN1CCN(CC1)C)N
|
Name
|
|
Quantity
|
1.31 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1OC)C(=O)N1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=C(C=C1)CN1CCOCC1)N
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |